molecular formula C14H19FN2O3 B3945598 N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide

N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide

Cat. No. B3945598
M. Wt: 282.31 g/mol
InChI Key: HWRVLWBGCKHOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in 1996. It is commonly used in agriculture, veterinary medicine, and public health to control various pests such as fleas, ticks, and termites. Fipronil is a member of the phenylpyrazole chemical family and works by targeting the central nervous system of insects, leading to their death.

Mechanism of Action

N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses. By binding to this receptor, this compound blocks the transmission of nerve impulses, leading to hyperexcitation and ultimately death of the insect.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic toxicity in non-target organisms such as birds, fish, and mammals. Acute toxicity can occur through ingestion, inhalation, or dermal exposure, leading to symptoms such as convulsions, tremors, and respiratory distress. Chronic exposure to this compound has been linked to reproductive and developmental effects, as well as neurotoxicity.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide is a widely used insecticide that has been extensively studied for its effectiveness in controlling various pests. Its broad-spectrum activity and low mammalian toxicity make it a popular choice for use in agriculture, veterinary medicine, and public health. However, this compound has been shown to have negative impacts on non-target organisms, and its persistence in the environment can lead to long-term ecological effects.

Future Directions

There are several areas of research that could be explored in the future regarding N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide. One potential direction is to investigate alternative methods for controlling pests that do not rely on chemical insecticides. Another area of interest is to study the long-term ecological effects of this compound and other insecticides on non-target organisms and ecosystems. Additionally, research could be conducted to develop more targeted and effective insecticides that have minimal impacts on the environment and non-target organisms.

Scientific Research Applications

N-(3-fluorophenyl)-N'-(3-isopropoxypropyl)ethanediamide has been extensively studied for its effectiveness in controlling various pests. It has been used in agriculture to protect crops from insect damage and in veterinary medicine to treat flea and tick infestations in pets. This compound has also been used in public health to control mosquito populations that transmit diseases such as malaria and dengue fever. In addition, this compound has been studied for its potential use in controlling invasive species and in environmental monitoring.

properties

IUPAC Name

N'-(3-fluorophenyl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-10(2)20-8-4-7-16-13(18)14(19)17-12-6-3-5-11(15)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRVLWBGCKHOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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